Oxytocin Receptor Antagonist Potency: N-Cyclopentyl vs. N-Cyclohexyl Analog
This compound integrates the N-cyclopentyl carboxamide terminus from the urea bioisostere series with the phenoxymethyl-1,2,3-triazole motif from the triazole OTR antagonist series. In the parent triazole series, compound 25 (an aryloxyazetidine) exhibited OTR pKi = 8.7 (Ki ≈ 2 nM) with >100-fold selectivity over V1A [1]. In the urea bioisostere series, compound 9 (N-cyclopentyl urea) demonstrated potent OTR antagonism (pKi = 8.4; Ki ≈ 4 nM) and 150-fold V1A selectivity [2]. While direct OTR Ki data for CAS 2034249-70-0 are not publicly available, the combination of these two validated pharmacophores predicts potent OTR activity.
| Evidence Dimension | Predicted oxytocin receptor (OTR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki: 1–10 nM (inferred from structural analogs) |
| Comparator Or Baseline | Compound 25 (aryloxyazetidine triazole): Ki ≈ 2 nM; Compound 9 (N-cyclopentyl urea): Ki ≈ 4 nM |
| Quantified Difference | Predicted within the same high-potency range; explicit difference cannot be calculated without experimental data for CAS 2034249-70-0 |
| Conditions | In vitro OTR binding assay; human oxytocin receptor expressed in CHO cells |
Why This Matters
This scaffold is derived from two independently validated, high-potency OTR antagonist chemotypes, indicating that CAS 2034249-70-0 is unlikely to be inactive and may offer a unique selectivity signature that neither parent series achieves alone.
- [1] Brown A, Brown TB, Calabrese A, Ellis D, Puhalo N, Ralph M, Watson L. Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. Bioorg Med Chem Lett. 2010;20(2):516-520. PMID 19963374. View Source
- [2] Brown A, Ellis D, Wallace O, Ralph M. Identification of a urea bioisostere of a triazole oxytocin antagonist. Bioorg Med Chem Lett. 2010;20(6):1851-1853. PMID 20172721. View Source
